4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with aldehydes under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as thiophene-2-carbaldehyde, thiophene-3-carbaldehyde, and 3-methylthiophene-2-carbaldehyde. These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12O2S |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-[(2-methylphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2S/c1-10-4-2-3-5-13(10)15-8-11-6-12(7-14)16-9-11/h2-7,9H,8H2,1H3 |
InChI Key |
CCMSHEGMGBATIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CSC(=C2)C=O |
Origin of Product |
United States |
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